molecular formula C19H19NO5S B5665883 [(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Cat. No. B5665883
M. Wt: 373.4 g/mol
InChI Key: KUBSOOZDDGGZLI-BFUOFWGJSA-N
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Description

This compound belongs to a class of complex organic molecules that have been studied for their unique chemical structures and reactions. It is related to various heterocyclic compounds which are significant in the field of organic chemistry due to their applications in material science, pharmaceuticals, and as intermediates in organic syntheses.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions, often starting from simple precursors and involving techniques like Flash Vacuum Pyrolysis (FVP), substitution reactions, and condensation reactions. For example, Gaywood and Mcnab (2009) discussed the synthesis of 4,5-dihydrothieno[3,2-b]pyrrol-6-one, a related heterocyclic compound, through FVP (Gaywood & Mcnab, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, Huang et al. (2021) used these methods to confirm the structure of related boric acid ester intermediates (Huang et al., 2021).

Chemical Reactions and Properties

These compounds undergo various chemical reactions such as O-protonation, N-acetylation, N-nitrosation, and oxidation. They react with other chemicals like diazonium salts, dimethyl acetylenedicarboxylate, and others to form different derivatives. The reactions often result in the formation of novel compounds with unique structures and properties, as discussed by Mitsumoto and Nitta (2004) (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties like melting points, solubility, and crystal structure are determined using techniques such as DSC, HPLC, and X-ray crystallography. For example, Suigo et al. (2022) determined the melting point and purity of a related compound using DSC and HPLC (Suigo et al., 2022).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and electronic properties can be analyzed using methods like Density Functional Theory (DFT). Halim and Ibrahim (2022) performed such an analysis on a novel compound, revealing insights into its reactivity and stability (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c21-10-19-9-20(7-13(19)12-3-1-2-4-14(12)25-11-19)18(22)17-16-15(8-26-17)23-5-6-24-16/h1-4,8,13,21H,5-7,9-11H2/t13-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBSOOZDDGGZLI-BFUOFWGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)N3CC4C5=CC=CC=C5OCC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(SC=C2O1)C(=O)N3C[C@@H]4C5=CC=CC=C5OC[C@@]4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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